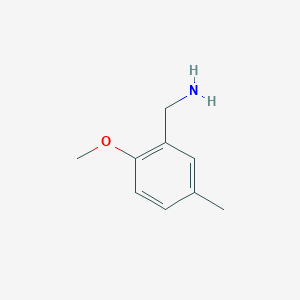

(2-Methoxy-5-methylphenyl)methanamine

Description

Overview of Arylmethanamines in Contemporary Organic Chemistry and Materials Science

Arylmethanamines, often referred to as benzylamines, are a class of organic compounds that serve as crucial building blocks and intermediates in numerous scientific fields. chemicalbook.com Their versatility stems from the reactivity of the amine (-NH₂) group and the stability of the benzyl (B1604629) scaffold. chemicalbook.comsinocurechem.com

In organic chemistry, benzylamines are widely used as precursors in a variety of synthetic transformations. They function as nucleophiles in substitution reactions and are instrumental in the formation of amides and Schiff bases, which are themselves valuable intermediates for synthesizing complex heterocyclic compounds. sinocurechem.comnbinno.com Furthermore, the benzyl group can be employed as a protecting group for amines; it can be readily attached and later removed via hydrogenolysis, making benzylamine (B48309) a useful "masked" source of ammonia (B1221849) in multi-step syntheses. wikipedia.org The direct functionalization of the C-H bonds in benzylamines is also an area of active research, providing pathways to chiral α-aryl amines and other complex structures. researchgate.netresearchgate.net

In materials science and industrial applications, the utility of arylmethanamines is equally broad. They are integral to polymer chemistry, where they act as curing agents for epoxy resins, enhancing the thermal and mechanical properties of the final materials. sinocurechem.comnbinno.com Their derivatives are used in the synthesis of dyes and pigments for textiles and coatings. sinocurechem.com Emerging research has also highlighted their potential in sustainable chemistry and advanced materials. For instance, benzylamine is being investigated as a solvent for post-combustion CO2 capture and as a component for functionalizing nanoparticles to improve their stability and reactivity. sinocurechem.comchemicalbook.com

The pharmaceutical and agrochemical sectors are perhaps the most significant areas of application. Benzylamines are a foundational scaffold for a vast number of Active Pharmaceutical Ingredients (APIs), with derivatives showing antifungal, antibacterial, and antiviral properties. sinocurechem.comnbinno.comacs.org They are key intermediates in the synthesis of drugs such as antihypertensives, antidepressants, and anesthetics. chemicalbook.comsinocurechem.com In agriculture, these compounds are essential for producing pesticides, herbicides, and fungicides that help protect crops and improve yields. nbinno.comchemicalbook.com

Structural Significance of Methoxy (B1213986) and Methyl Substituents in Aromatic Amines within Research Contexts

The biological activity and chemical reactivity of aromatic amines are profoundly influenced by the nature and position of substituents on the aromatic ring. Methoxy (-OCH₃) and methyl (-CH₃) groups are two of the most common substituents explored in medicinal chemistry and materials science due to their distinct electronic and steric effects.

The methoxy group is particularly significant due to its dual electronic nature. It acts as an electron-donating group through the resonance (or mesomeric) effect, while being weakly electron-withdrawing through the inductive effect. The position of the methoxy group on the phenyl ring is critical. When placed at the ortho or para position relative to another functional group, its powerful electron-donating resonance effect typically dominates. This increases the electron density of the aromatic ring, which can enhance its reactivity towards electrophiles and modulate the basicity of the amine. In contrast, at the meta position, the resonance effect is not operative, and it primarily acts as an electron-withdrawing group. In the context of drug design, the strategic placement of methoxy groups is a key tactic. For example, in studies of serotonin 5-HT2A receptor agonists, the deletion of a methoxy group at the 2- or 5-position of a phenyl ring can lead to a dramatic drop in agonist potency, highlighting its importance for ligand-receptor interactions. acs.orgnih.gov

The methyl group is a simple alkyl substituent that is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. This donation of electron density to the aromatic ring can increase the nucleophilicity of the amine nitrogen, thereby increasing its basicity. The presence of methyl groups can also impact the molecule's lipophilicity and steric profile, which are critical factors for its pharmacokinetic and pharmacodynamic properties. In the specific case of (2-Methoxy-5-methylphenyl)methanamine, the methoxy group is in the ortho position to the methanamine substituent, and the methyl group is in the para position. This arrangement suggests that both groups contribute electron density to the ring, potentially influencing the compound's reactivity and base strength.

Research Trajectories and Academic Relevance of this compound

Research on structurally related compounds suggests that the this compound scaffold is a promising starting point for developing biologically active agents. For instance, molecules containing a 2,5-dimethoxyphenyl group, which is electronically similar to the 2-methoxy-5-methylphenyl group, are known to be potent agonists for serotonin receptors. acs.orgnih.gov The exploration of different substituents on this phenyl ring is a common strategy to fine-tune selectivity and efficacy for specific receptor subtypes. Therefore, this compound could serve as a valuable intermediate for synthesizing novel ligands targeting the central nervous system.

Furthermore, substituted benzylamines are a well-established class of inhibitors for various enzymes. Research has shown that modifications to the benzylamine template, including substitutions on the aromatic ring, are critical for optimizing inhibitory activity against targets like 17β-hydroxysteroid dehydrogenase. nih.gov The synthesis of novel benzylamine derivatives is also a key strategy in the search for new anti-tuberculosis agents and other antimicrobial compounds. openmedicinalchemistryjournal.com

The synthesis of related structures, such as 2-methoxy-5-((phenylamino)methyl)phenol, has been reported, indicating an academic interest in the preparation and characterization of molecules with this specific substitution pattern for potential use as starting materials in the synthesis of more complex organic compounds. mdpi.com Given the established importance of substituted benzylamines in creating diverse molecular architectures with a wide range of biological activities, the primary research trajectory for this compound would likely involve its use as a synthetic building block. Its academic relevance lies in its potential to be elaborated into novel pharmaceutical candidates, enzyme inhibitors, or functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXMDYVBIZPDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-12-2 | |

| Record name | (2-methoxy-5-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Methoxy 5 Methylphenyl Methanamine and Its Analogues

Established Synthetic Pathways to (2-Methoxy-5-methylphenyl)methanamine

Reductive Amination Approaches (e.g., Reduction of Schiff Bases Derived from Related Aldehydes)

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route from carbonyl compounds. In the context of this compound, this methodology typically commences with 2-methoxy-5-methylbenzaldehyde (B1297009). The reaction proceeds through the in situ formation of an imine or Schiff base, which is subsequently reduced to the desired primary amine. researchgate.netresearchgate.net

One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonia (B1221849) in the presence of a reducing agent. nih.gov Various reducing agents can be employed, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. ugm.ac.idsci-hub.seambeed.com The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of a nickel-aluminum alloy (Ni-AlOx) catalyst has been shown to be effective for the reductive amination of various aldehydes with aqueous ammonia under mild conditions. nih.gov

Another well-established method is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This reaction is typically carried out at elevated temperatures and provides a direct conversion of the aldehyde to the corresponding benzylamine (B48309). wikipedia.org

Alternatively, the synthesis can be performed in a stepwise manner. First, the aldehyde is condensed with hydroxylamine (B1172632) to form 2-methoxy-5-methylbenzaldehyde oxime. This intermediate is then isolated and subsequently reduced to the target amine. A variety of reducing agents are effective for this transformation, including sodium borohydride, often in the presence of a transition metal salt like copper(II) sulfate (B86663) to enhance its reducing power. niscpr.res.inresearchgate.net

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 2-Methoxy-5-methylbenzaldehyde | Ammonia, Reducing Agent (e.g., NaBH4, H2/Catalyst) | Imine (in situ) | This compound |

| 2-Methoxy-5-methylbenzaldehyde | Ammonium formate or Formamide | Formyl derivative (in situ) | This compound |

| 2-Methoxy-5-methylbenzaldehyde | 1. Hydroxylamine 2. Reducing Agent (e.g., NaBH4/CuSO4) | 2-Methoxy-5-methylbenzaldehyde oxime | This compound |

Synthesis via Functional Group Interconversions from Substituted Benzenes

Functional group interconversions from readily available substituted benzenes offer alternative synthetic routes to this compound. These methods often involve the transformation of a functional group on the benzene (B151609) ring into an aminomethyl group.

A common precursor is 2-methoxy-5-methylbenzonitrile. The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon is a widely used method for this transformation. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be employed to achieve the reduction of the nitrile to the corresponding benzylamine.

Another viable pathway starts from 2-methoxy-5-methylbenzyl halides, such as 2-methoxy-5-methylbenzyl chloride. The Gabriel synthesis is a classic and reliable method for converting primary alkyl halides to primary amines. wikipedia.orgthermofisher.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This method involves the N-alkylation of potassium phthalimide (B116566) with the benzyl (B1604629) halide, followed by the cleavage of the resulting N-benzylphthalimide, typically with hydrazine, to release the desired primary amine. thermofisher.commasterorganicchemistry.com

| Starting Material | Key Transformation | Reagents | Product |

|---|---|---|---|

| 2-Methoxy-5-methylbenzonitrile | Nitrile Reduction | H2/Catalyst (e.g., Raney Ni, Pd/C) or LiAlH4 | This compound |

| 2-Methoxy-5-methylbenzyl chloride | Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine | This compound |

Preparative Routes from (2-Methoxy-5-methylphenyl)propanal Derivatives

Analogues of this compound can be prepared from corresponding propanal or propanone derivatives. For instance, a synthetic route to an aminopropyl analogue, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, has been reported starting from 1-(4-methoxyphenyl)propan-2-one. epo.orggoogle.com This synthesis involves the formation of an oxime from the ketone, followed by a stereoselective reduction of the oxime to the chiral amine. google.com A similar strategy could be envisioned for the synthesis of this compound analogues starting from (2-Methoxy-5-methylphenyl)propanal or its corresponding ketone. smolecule.com The aldehyde or ketone would first be converted to its oxime, which would then be reduced to the desired amine.

Advanced Synthetic Strategies for Enantiomeric Purity and Selectivity

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound derivatives, which are often required for applications in pharmacology and materials science.

Development of Stereoselective Synthetic Methods for this compound Derivatives

The stereoselective synthesis of chiral amines can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. wikipedia.org

Commonly used chiral auxiliaries for the synthesis of chiral amines include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, an N-acylated oxazolidinone can be alkylated, with the chiral auxiliary directing the approach of the electrophile to create a new stereocenter. Subsequent cleavage of the auxiliary reveals the chiral amine. Similarly, pseudoephedrine can be used as a chiral auxiliary in the alkylation of amide enolates to produce α-substituted carboxylic acid derivatives, which can then be converted to the corresponding chiral amines. wikipedia.org The application of these methodologies to precursors of this compound could provide access to its enantiomerically pure derivatives.

Asymmetric Synthesis Approaches

Asymmetric catalysis offers a more efficient and atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. Asymmetric reductive amination of prochiral ketones or imines is a powerful tool for the synthesis of enantiomerically enriched amines. researchgate.netnih.govgoogle.com

This can be achieved using a chiral catalyst, which is typically a transition metal complex with a chiral ligand. For the synthesis of chiral this compound, this would involve the in situ formation of the imine from 2-methoxy-5-methylbenzaldehyde and ammonia, followed by asymmetric reduction in the presence of a chiral catalyst. nih.govgoogle.com Various chiral ligands and metal catalysts have been developed for this purpose, with iridium and rhodium complexes often showing high enantioselectivities. google.com

Furthermore, enantioselective additions to imines are another important strategy. For instance, the use of chiral copper catalysts in the aza-Friedel-Crafts reaction of phenols with N-sulfonyl aldimines has been shown to produce chiral secondary benzylamines with high enantioselectivity. nih.gov While this method yields secondary amines, it highlights the potential of using chiral metal catalysts to control the stereochemistry of reactions involving imine intermediates derived from substituted benzaldehydes.

| Strategy | Key Principle | Example Approach | Potential Application |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of Evans' oxazolidinones or pseudoephedrine. | Stereoselective synthesis of substituted this compound derivatives. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric reductive amination of 2-methoxy-5-methylbenzaldehyde. | Direct synthesis of enantiomerically enriched this compound. |

| Enantioselective Addition | Chiral catalyst-controlled addition to an imine. | Chiral copper-catalyzed aza-Friedel-Crafts reaction. | Synthesis of chiral derivatives of this compound. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for reducing environmental impact and improving process efficiency. This involves developing methods that minimize waste, eliminate hazardous substances, and reduce energy consumption.

Solvent-Free and Catalyst-Free Methodologies

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which are major contributors to industrial waste. Solvent-free reaction conditions for reductive amination, the key step in synthesizing the target compound from 2-Methoxy-5-methylbenzaldehyde and an amine source (like ammonia), represent a significant advancement.

One innovative solvent-free approach involves the use of a solid ammonium carbamate (B1207046) salt, which can be prepared by reacting a liquid amine with carbon dioxide. walisongo.ac.id This solid amine equivalent can then be reacted directly with an aldehyde in the absence of a solvent to form the imine, which is subsequently reduced. walisongo.ac.idnih.gov Another green, solvent-free method employs thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable, metal-free catalyst. mygreenlab.org In a typical procedure, the aldehyde, an amine, and a reducing agent like sodium borohydride are stirred with a catalytic amount of thiamine hydrochloride at a moderately elevated temperature (e.g., 60 °C), leading to high yields of the desired amine. mygreenlab.org

While many "catalyst-free" methods for reductive amination are reported, they often rely on stoichiometric activating agents or reducing agents that obviate the need for a traditional transition metal catalyst. For instance, a simple and convenient procedure involves using sodium borohydride as the reducing agent with boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid as an activator under solvent-free conditions. wikipedia.org These reactions proceed by mixing the aldehyde, amine, and the solid reducing agent mixture, often with gentle grinding in a mortar and pestle, to afford the final amine product in good yields. buecher.deresearchgate.net Such methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification and reducing environmental burden.

Sustainable Synthetic Route Optimization

Optimizing a synthetic route from a sustainability perspective involves a holistic assessment using green chemistry metrics. These metrics quantify the efficiency and environmental impact of a reaction beyond simple percentage yield. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). nih.govmdpi.comtamu.edu

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org

Reaction Mass Efficiency (RME): A more practical metric that considers the actual yield and the stoichiometry of reactants used. mygreenlab.org

Process Mass Intensity (PMI): The most comprehensive metric, representing the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product. nih.gov

To illustrate the optimization of a synthetic route for a compound analogous to this compound, we can compare a "traditional" multi-step synthesis of a secondary amine with a modern, one-pot "green" reductive amination.

Traditional Route (Hypothetical): A two-step process involving the initial formation and isolation of the imine from 2-Methoxy-5-methylbenzaldehyde and an amine, followed by a separate reduction step. This often involves significant solvent use for both the reaction and purification of the intermediate.

Optimized Green Route: A one-pot, solvent-free reductive amination where the aldehyde, amine, and a solid reducing agent are combined, and the reaction proceeds to completion without isolation of the imine intermediate. mygreenlab.orgwikipedia.org

The following interactive table provides a comparative analysis based on representative data for such processes, highlighting the significant improvements offered by the optimized route.

| Metric | Formula | Traditional Route (Illustrative) | Optimized Green Route (Illustrative) |

| Yield | (Actual mass of product / Theoretical mass of product) * 100 | 85% | 95% |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) * 100 | 88% | 98% |

| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) * 100 | 70% | 93% |

| Process Mass Intensity (PMI) | (Total mass in process / Mass of product) | 50 kg/kg | 5 kg/kg |

This comparison clearly demonstrates the advantages of the optimized green route. The higher atom economy in the one-pot reaction is due to the elimination of byproducts associated with intermediate steps. The RME is substantially improved due to higher yield and reduced excess of reagents. Most strikingly, the PMI drops dramatically, reflecting the elimination of solvents for reaction and purification, which constitutes the bulk of the mass in the traditional process. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound via reductive amination of 2-Methoxy-5-methylbenzaldehyde proceeds through a well-established, two-stage mechanism: (1) formation of an imine intermediate, and (2) reduction of the imine to the final amine. rsc.orgmdpi.com

Stage 1: Imine Formation

This stage is a reversible, acid-catalyzed condensation reaction. tamu.edu

Nucleophilic Attack: The nitrogen atom of the amine (e.g., ammonia or a primary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Methoxy-5-methylbenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group.

Dehydration: Under mildly acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom helps to push out the water molecule, forming a carbon-nitrogen double bond.

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom, yielding the neutral imine and regenerating the acid catalyst. The protonated intermediate is known as an iminium ion.

The pH must be carefully controlled; if the conditions are too acidic, the starting amine will be fully protonated and no longer nucleophilic. If too basic, the hydroxyl group of the carbinolamine intermediate will not be sufficiently protonated to be eliminated as water. tamu.edu

Stage 2: Reduction of the Imine

Once formed, the imine (or the iminium ion, which is even more reactive) is reduced to the corresponding amine. This step is irreversible.

Hydride Reduction: Common laboratory-scale reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) provide a hydride ion (H⁻) that attacks the electrophilic carbon of the C=N double bond. mdpi.com Subsequent protonation of the resulting nitrogen anion (typically from the solvent or during aqueous workup) yields the final product, this compound. Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. mdpi.com

Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation is often preferred. rsc.org In this process, the imine is reduced with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.orgrsc.org The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and added across the C=N double bond. Nickel-catalyzed systems, for example, are abundant and effective for this transformation. rsc.org

By understanding these mechanistic details, chemists can select appropriate reagents and conditions to optimize the synthesis for yield, selectivity, and sustainability.

Spectroscopic and Structural Elucidation of 2 Methoxy 5 Methylphenyl Methanamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of (2-Methoxy-5-methylphenyl)methanamine. Each technique offers unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural map of this compound can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Based on data from analogous compounds such as 2-methoxy-5-methylaniline (B41322) chemicalbook.com and other substituted benzylamines rsc.org, the anticipated chemical shifts can be predicted. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The benzylic methylene (B1212753) protons adjacent to the amine group would likely appear as a singlet around 3.7-4.0 ppm, while the methyl group on the ring would be observed as a singlet in the upfield region, around 2.3 ppm. The amine protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the methoxy group would be expected around 55 ppm, and the benzylic carbon would appear in the range of 40-50 ppm. The methyl carbon attached to the aromatic ring would have a characteristic chemical shift of approximately 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Methylene (CH₂) | ~3.7 - 4.0 | ~45 |

| Methyl (CH₃) | ~2.3 | ~20 |

| Amine (NH₂) | Variable (broad) | - |

| Quaternary Aromatic C | - | 120 - 160 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

For this compound, characteristic IR absorption bands are expected. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹. The C-N stretching vibration is anticipated in the 1020-1250 cm⁻¹ range. Analysis of the IR spectrum of the related 2-methoxy-5-methylaniline confirms the presence of characteristic amine and aromatic vibrations. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | ~1250 |

| C-N | Stretching | 1020 - 1250 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₃NO), the predicted monoisotopic mass is approximately 151.10 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 151. The fragmentation of this compound is expected to be influenced by the presence of the benzyl (B1604629) and amine groups. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation. The base peak in the mass spectrum of many methoxy-substituted methamphetamines is the imine fragment at m/z 58, which could also be a significant fragment for the title compound. oup.comnih.gov Another likely fragmentation would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 152.10700 |

| [M+Na]⁺ | 174.08894 |

| [M]⁺ | 151.09917 |

| [M-H]⁻ | 150.09244 |

Data sourced from PubChem predictions. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Substituted benzenes exhibit characteristic absorption bands in the UV region.

For this compound, electronic transitions are expected to arise from the π-system of the benzene ring. Typically, substituted benzenes show two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. nist.gov The presence of the methoxy and methyl substituents on the benzene ring will likely cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzylamine (B48309), which has absorption maxima at 206 nm and 256 nm. sielc.comnist.gov The amine group can also influence the electronic transitions.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

| E2-band (π → π) | 210 - 230 |

| B-band (π → π) | 260 - 290 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported, analysis of related compounds can provide insights into its likely solid-state conformation and packing. For instance, the derivative 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol crystallizes in the orthorhombic crystal system with the space group Pbca. nih.gov Many organic compounds, including substituted benzylamine derivatives, crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). The final crystal system and space group for this compound would be determined by the specific intermolecular forces, such as hydrogen bonding from the amine group and van der Waals interactions, that govern the packing of the molecules in the crystal lattice.

Table 5: Common Crystal Systems and Space Groups for Organic Molecules

| Crystal System | Common Space Groups |

| Monoclinic | P2₁/c |

| Orthorhombic | P2₁2₁2₁, Pbca |

| Triclinic | P-1 |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures

In the solid state, molecules of this compound are expected to form intricate three-dimensional networks stabilized by a combination of strong and weak intermolecular interactions. The primary amino group (-NH₂) is a potent hydrogen bond donor, while the methoxy oxygen and the π-system of the benzene ring can act as acceptors.

The most significant interaction governing the crystal packing would be the N-H···O hydrogen bonds . The two hydrogen atoms of the primary amine can form hydrogen bonds with the oxygen atom of the methoxy group of neighboring molecules. This interaction is a recurring and dominant motif in the crystal structures of compounds bearing both amine and methoxy functionalities. The geometry of these bonds, characterized by specific donor-acceptor distances and angles, would be the primary determinant of the supramolecular assembly.

Another crucial interaction would be N-H···N hydrogen bonds , where the amino group of one molecule donates a hydrogen to the nitrogen atom of an adjacent molecule. Such interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains, which then pack to form the larger crystal lattice.

C-H···O interactions : The hydrogen atoms of the methyl group and the aromatic ring can interact with the oxygen atom of the methoxy group.

C-H···π interactions : The electron-rich π-cloud of the benzene ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

π-π stacking interactions : The aromatic rings of adjacent molecules may stack in a parallel or offset fashion, contributing to the cohesive energy of the crystal.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | O (methoxy) | 2.8 - 3.2 | Formation of chains or layers |

| Hydrogen Bond | N-H | N (amine) | 3.0 - 3.5 | Dimer or chain formation |

| Weak H-Bond | C-H (aromatic) | O (methoxy) | 3.2 - 3.6 | Stabilization of 3D network |

| Weak H-Bond | C-H (methyl) | O (methoxy) | 3.2 - 3.6 | Stabilization of 3D network |

| Weak H-Bond | C-H | π (arene) | 3.4 - 3.8 | Cross-linking of motifs |

| π-π Stacking | Arene π-system | Arene π-system | 3.3 - 3.8 | Contributes to packing density |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is primarily defined by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-N single bonds. Studies on benzylamine and its substituted derivatives have shown that the molecule is not planar. colostate.edu

The most critical conformational parameter is the torsion angle τ (Cortho-Cipso-CH₂-N), which describes the orientation of the aminomethyl group relative to the plane of the phenyl ring. Both theoretical calculations and experimental data for related benzylamines suggest that the preferred conformation is one where this torsion angle is gauche, typically around ±90°. colostate.edu This orientation minimizes steric repulsion between the amino group and the ortho-substituent (the methoxy group in this case).

The presence of the methoxy group at the C2 position would likely enforce this gauche conformation due to steric hindrance. An eclipsed conformation (τ ≈ 0°) would be energetically unfavorable due to the close proximity of the amino group and the bulky methoxy group.

Furthermore, the orientation of the methoxy group itself, defined by the C(ipso)-C(ortho)-O-CH₃ torsion angle, is generally coplanar with the aromatic ring to maximize π-conjugation. The methyl group of the methoxy moiety is expected to orient away from the adjacent aminomethyl group to minimize steric clash.

The specific conformation adopted in the crystal will be a compromise between these intrinsic energetic preferences and the drive to form an optimal hydrogen-bonding network. The final solid-state conformation will be the one that allows for the most efficient molecular packing and maximizes the cohesive energy of the crystal.

Table 2: Key Torsion Angles Defining the Conformation of this compound

| Torsion Angle | Atoms Involved | Expected Value (°) | Significance |

| τ₁ | C(6)-C(1)-CH₂-N | ~ ±90 | Defines the orientation of the aminomethyl group relative to the ring. |

| τ₂ | C(1)-C(2)-O-CH₃ | ~ 0 or 180 | Defines the orientation of the methoxy group relative to the ring. |

Theoretical and Computational Investigations of 2 Methoxy 5 Methylphenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to modern chemical research. They are used to compute the properties of molecules from first principles, providing a detailed understanding of electronic behavior and its consequences on molecular structure and energy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. uchicago.edu It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size and complexity of (2-Methoxy-5-methylphenyl)methanamine. researchgate.net DFT studies on this molecule would focus on elucidating its electronic properties and thermodynamic stability.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarizable and reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, with positive potential associated with the amine hydrogens. Analysis of these electronic parameters provides a foundational understanding of the molecule's stability and potential reactive behavior. eurekaselect.com

| Calculated Property | Description | Typical Unit |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | eV |

| Dipole Moment | Measure of the net molecular polarity. | Debye |

| Ionization Potential | Energy required to remove an electron from the molecule. | eV |

| Electron Affinity | Energy released when an electron is added to the molecule. | eV |

Molecules with rotatable single bonds, such as the C-O bond of the methoxy group and the C-C bond of the methanamine side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.govcwu.edu

Computational methods can predict the conformational landscape by systematically rotating key dihedral angles and calculating the potential energy at each step, a process known as a Potential Energy Surface (PES) scan. researchgate.net This scan helps to locate energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For this compound, the orientation of the methoxy and methanamine groups relative to the phenyl ring would be the primary focus of such an analysis. The results would identify the most energetically favorable three-dimensional structure of the molecule under isolated conditions.

| Conformer | Defining Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Conformer 1 (Global Minimum) | τ(C-C-O-C) = 0°, τ(C-C-C-N) = 180° | 0.00 | 75.3 |

| Conformer 2 | τ(C-C-O-C) = 180°, τ(C-C-C-N) = 180° | 1.25 | 15.1 |

| Conformer 3 | τ(C-C-O-C) = 0°, τ(C-C-C-N) = 60° | 2.10 | 9.6 |

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. uba.arnih.gov For this compound, these calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom, which could be compared against an experimental spectrum to confirm the molecular structure.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, such as those measured by UV-Vis spectroscopy. researchgate.net These calculations determine the energies of electronic transitions, typically from HOMO to LUMO or other molecular orbitals. The results, often presented as absorption wavelengths (λ_max) and oscillator strengths, can help interpret the features of an experimental UV-Vis spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (-CH₃) | 20.5 |

| C (-CH₂NH₂) | 40.1 |

| C (-OCH₃) | 55.8 |

| C-5 (Aromatic) | 129.2 |

| C-2 (Aromatic, -OCH₃ attached) | 157.3 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically model molecules in an isolated, static state, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water). Such a simulation could reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. mdpi.com

Solvent Interactions: The formation and lifetime of intermolecular interactions, such as hydrogen bonds between the amine group and surrounding water molecules.

Solvation Structure: The arrangement of solvent molecules around the solute, which influences its properties and reactivity.

MD simulations provide a bridge between the static picture of a single molecule and its behavior in a realistic chemical environment. nih.gov

Computational Insights into Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict and understand chemical reactivity and the mechanisms of reactions. By analyzing the electronic structure, one can identify the most probable sites for chemical reactions. As mentioned, the MEP can highlight nucleophilic (electron-rich) and electrophilic (electron-poor) regions on the molecule. eurekaselect.com

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated to quantify the reactivity at specific atomic sites. These methods would identify the amine nitrogen as a likely nucleophilic center and the aromatic ring as susceptible to electrophilic substitution. Studies on related anisole (B1667542) derivatives often focus on how substituents direct the reactivity of the aromatic ring. nih.govquora.com

Computational methods can also be used to model entire reaction pathways. nih.gov By locating the transition state structure for a proposed reaction and calculating its energy (the activation energy), chemists can predict the feasibility and rate of a chemical transformation. This allows for the in silico exploration of potential reactions of this compound before any laboratory work is undertaken.

In Silico Screening and Ligand Binding Studies

In silico screening involves the use of computational methods to search large databases of molecules for those with desired properties. A key technique in this area is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. impactfactor.orgnih.gov

In a purely computational context, this compound could be treated as a ligand and docked against a library of receptor structures. The goal of such a study would be to identify potential binding partners and characterize the nature of the intermolecular interactions without implying any biological function. The docking process involves:

Defining a binding site on a target receptor.

Generating multiple possible conformations and orientations (poses) of the ligand within the site.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The results would identify the most favorable binding poses and the specific interactions—such as hydrogen bonds, hydrophobic interactions, or π-stacking—that stabilize the complex. mdpi.com This provides a theoretical assessment of the molecule's potential to interact with various macromolecular structures.

| Target Receptor ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Receptor A | -7.8 | TYR 84 | Hydrogen Bond (with -NH₂) |

| PHE 210 | π-π Stacking (with phenyl ring) | ||

| Receptor B | -6.5 | ASP 129 | Salt Bridge (with -NH₃⁺) |

| LEU 150 | Hydrophobic Interaction |

Chemical Reactivity and Derivatization of 2 Methoxy 5 Methylphenyl Methanamine

Amination Reactions and Derivatives

The primary amine moiety of (2-Methoxy-5-methylphenyl)methanamine is a key site for a variety of nucleophilic reactions, enabling the straightforward synthesis of numerous derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions.

Acylation:

N-acylation of benzylamines, such as this compound, can be readily achieved by reaction with acyl chlorides or acid anhydrides. youtube.comchemguide.co.uk These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct. Common bases employed include pyridine, triethylamine, or aqueous sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction. youtube.com The resulting N-acyl derivatives, or amides, are important intermediates in organic synthesis. For instance, the reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. tandfonline.com

| Reagent | Reaction Conditions | Product Type |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, NEt3) | N-Acetylated Amide |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Heat or Acid/Base Catalyst | N-Acetylated Amide |

| Chloroacetyl Chloride | Base (e.g., NaHCO3) | N-Chloroacetylated Amide |

Alkylation:

N-alkylation of primary amines with alkyl halides is a common method for the synthesis of secondary and tertiary amines. wikipedia.orgyoutube.com However, these reactions can be challenging to control, often leading to polyalkylation due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often preferred. The direct alkylation of benzylamines with alkyl halides can be carried out in the presence of a base to scavenge the generated acid. researchgate.net

| Reagent | Reaction Conditions | Product Type |

| Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Mono- and Di-alkylated Amines |

| Epoxides | Protic Solvent | β-Hydroxy Amines |

| Alkenes (with catalyst) | Rh(II) catalyst | ortho-C-H Alkylated Amines rsc.org |

Arylation:

The N-arylation of benzylamines can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netnih.gov This powerful method allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide (or triflate) in the presence of a palladium or copper catalyst and a suitable ligand. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.

| Reagent | Catalyst System | Product Type |

| Aryl Halide (e.g., Bromobenzene) | Palladium Catalyst (e.g., Pd(OAc)2) with a Phosphine Ligand (e.g., BINAP) and a Base (e.g., NaOtBu) | N-Aryl Benzylamine (B48309) |

| Aryl Halide (e.g., Iodobenzene) | Copper Catalyst (e.g., CuI) with a Ligand (e.g., a diamine) and a Base (e.g., K2CO3) | N-Aryl Benzylamine |

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. nih.gov This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.neteijppr.com The reaction is typically carried out in a suitable solvent with or without acid catalysis and often with the removal of water to drive the equilibrium towards the product. peerj.com

The mechanism of Schiff base formation proceeds in two main steps:

Formation of a carbinolamine: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that quickly undergoes proton transfer to form a neutral carbinolamine. eijppr.com

Dehydration of the carbinolamine: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. eijppr.com

The stability and rate of formation of the Schiff base can be influenced by the electronic and steric properties of both the amine and the carbonyl compound. bohrium.com

| Carbonyl Compound | Reaction Conditions | Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reflux in Ethanol | N-Benzylidene-(2-methoxy-5-methylphenyl)methanamine |

| Aliphatic Ketone (e.g., Acetone) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-(Propan-2-ylidene)-(2-methoxy-5-methylphenyl)methanamine |

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) and methyl groups.

The electron-rich aromatic ring is susceptible to attack by various electrophiles, leading to the substitution of a hydrogen atom on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comlibretexts.orgyoutube.com

Halogenation: Bromination or chlorination can be carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3.

Sulfonation: This reaction is performed with fuming sulfuric acid (a solution of SO3 in H2SO4) and is reversible. docbrown.infolibretexts.org

Friedel-Crafts Acylation: This involves the reaction of the aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl3. youtube.comlibretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the directing effects of the existing substituents. Both the methoxy (-OCH3) and methyl (-CH3) groups are ortho, para-directing and activating. youtube.comstackexchange.com

The methoxy group is a stronger activating group than the methyl group. The positions ortho and para to the methoxy group are at C3 and C6. The positions ortho and para to the methyl group are at C4 and C6. The C6 position is para to the methoxy group and ortho to the methyl group, making it a highly activated position. The C4 position is para to the methyl group and meta to the methoxy group. The C3 position is ortho to the methoxy group and meta to the methyl group.

Considering the combined directing effects and potential steric hindrance from the aminomethyl group at C1, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions of the aromatic ring. The exact ratio of the products will depend on the specific reaction conditions and the nature of the electrophile.

| Position | Activation by -OCH3 | Activation by -CH3 | Predicted Reactivity |

| 3 | Ortho (Activating) | Meta (Neutral) | Moderately Favored |

| 4 | Meta (Neutral) | Para (Activating) | Highly Favored |

| 6 | Para (Activating) | Ortho (Activating) | Most Favored |

Redox Chemistry of this compound

The redox chemistry of this compound involves both the oxidation of the amine functionality and the potential for reactions on the electron-rich aromatic ring.

Oxidation:

Primary benzylamines can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of the corresponding imine or aldehyde. thieme-connect.comias.ac.in For example, flavin-mediated photocatalytic oxidation can convert benzylamines to aldehydes. thieme-connect.com The use of certain metal catalysts, such as gold/copper binary systems, can promote the selective oxidation of benzylamines to imines using atmospheric oxygen. nih.gov Stronger oxidizing agents can lead to the formation of the corresponding benzamide (B126) or benzoic acid derivatives. rsc.org The electrochemical oxidation of substituted anilines has been studied, and the oxidation potentials are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netumn.edurasayanjournal.co.inresearchgate.net

Reduction:

The aromatic ring of this compound is generally resistant to reduction under standard conditions. However, the functional groups on the ring can be derived from the reduction of other functionalities. For instance, aromatic amines are commonly synthesized by the reduction of the corresponding nitro compounds, using reagents such as tin and hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.comscispace.comgoogle.comnumberanalytics.comacs.org

Oxidation Pathways and Products

While specific oxidation studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established oxidation chemistry of benzylamines. The oxidation of benzylamines can lead to a variety of products, including imines, aldehydes, and amides, depending on the oxidant and reaction conditions.

The primary amino group is susceptible to oxidation, which can proceed through several pathways. A common initial step is the formation of an imine, which can then be hydrolyzed to an aldehyde or further oxidized.

Expected Oxidation Products:

2-Methoxy-5-methylbenzaldehyde (B1297009): Mild oxidizing agents can convert the primary amine to an imine, which upon hydrolysis yields the corresponding aldehyde.

N-(2-Methoxy-5-methylbenzylidene)(2-methoxy-5-methyl)methanamine: In the absence of water, the initially formed imine can be the final product.

2-Methoxy-5-methylbenzamide: Stronger oxidizing conditions can lead to the formation of the corresponding amide.

The electron-donating nature of the methoxy and methyl groups on the aromatic ring can influence the susceptibility of the benzylic position to oxidation.

Table 1: Representative Oxidation Reactions of Benzylamines

| Oxidizing Agent | Typical Product(s) | General Reaction Conditions |

| Potassium Permanganate (KMnO4) | Benzaldehyde, Benzoic Acid, Benzamide | Neutral or alkaline conditions |

| Pyridinium Chlorochromate (PCC) | Benzaldehyde | Anhydrous organic solvent (e.g., CH2Cl2) |

| Manganese Dioxide (MnO2) | Imine | Aprotic solvent, often at elevated temperatures |

| tert-Butyl hydroperoxide (TBHP) with a catalyst (e.g., ZnBr2, FeCl3) | Benzamide | Mild conditions |

This table presents general oxidation pathways for benzylamines and serves as a predictive guide for the reactivity of this compound.

Reductive Transformations

The primary area of reductive transformations involving this compound is its use in reductive amination reactions. In this process, the amine reacts with an aldehyde or a ketone to form an imine in situ, which is then reduced to a more substituted amine.

This reaction is a powerful tool for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This compound can serve as the amine component, reacting with a variety of carbonyl compounds.

General Reductive Amination Scheme:

This compound + R'C(=O)R'' → [Imine Intermediate] --(Reducing Agent)--> Secondary or Tertiary Amine

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Catalytic hydrogenation can also be employed.

Table 2: Examples of Reductive Amination with Benzylamines

| Carbonyl Compound | Reducing Agent | Expected Product Type |

| Aldehyde (R'CHO) | NaBH4, NaBH3CN | Secondary Amine |

| Ketone (R'C(=O)R'') | NaBH(OAc)3 | Secondary Amine |

| Formaldehyde | H2/Pd-C | N,N-dimethylated Tertiary Amine |

This table illustrates the versatility of benzylamines in reductive amination, a reactivity pattern expected for this compound.

Cyclization Reactions and Heterocycle Formation

The structure of this compound, possessing a nucleophilic amino group attached to a benzylic carbon and an activated aromatic ring, makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly those containing a nitrogen atom.

A prominent cyclization reaction for which this compound could be a substrate is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. Although this compound is a benzylamine and not a β-phenethylamine, analogous cyclizations leading to tetrahydroisoquinolines are well-established, especially when the aromatic ring is electron-rich.

The methoxy and methyl groups on the aromatic ring of this compound would activate the ring towards electrophilic attack, facilitating the cyclization step. The reaction would proceed by first forming an imine with an aldehyde, which is then protonated to form a reactive iminium ion. The electron-rich aromatic ring then attacks this iminium ion to close the ring.

Plausible Pictet-Spengler-type Reaction:

The reaction of this compound with an aldehyde (e.g., acetaldehyde) under acidic conditions would be expected to yield a substituted tetrahydroisoquinoline. The regiochemistry of the cyclization would be directed by the existing substituents on the aromatic ring.

The use of this compound has been noted in patent literature for the synthesis of complex heterocyclic systems, such as isoindolin-1-one (B1195906) derivatives and azepane inhibitors, highlighting its utility as a building block in medicinal chemistry for creating diverse molecular scaffolds. google.comgoogle.com

Table 3: Heterocyclic Systems Potentially Derived from this compound

| Reaction Type | Reactant(s) | Resulting Heterocycle |

| Pictet-Spengler type | Aldehyde/Ketone | Tetrahydroisoquinoline |

| Bischler-Napieralski type (after acylation) | Acylating agent, then dehydrating agent | Dihydroisoquinoline |

| Condensation with dicarbonyl compounds | 1,2- or 1,3-dicarbonyl compound | Various N-containing heterocycles |

This table outlines potential cyclization pathways for this compound based on established synthetic methodologies for related benzylamines.

Coordination Chemistry of 2 Methoxy 5 Methylphenyl Methanamine

Design and Synthesis of (2-Methoxy-5-methylphenyl)methanamine-Derived Ligands

The synthesis of ligands from primary amines like this compound is a foundational concept in coordination chemistry. The primary amine group (-NH2) provides a reactive site for the formation of new bonds, leading to a variety of ligand architectures.

Monodentate and Polydentate Ligand Architectures

In principle, this compound can act as a monodentate ligand , coordinating to a metal center through the lone pair of electrons on the nitrogen atom. However, more complex polydentate ligands are often synthesized to enhance the stability of the resulting metal complexes through the chelate effect. A common strategy for creating such ligands is the formation of Schiff bases via condensation reaction with carbonyl compounds.

For instance, the reaction of this compound with an aldehyde or ketone would yield an imine-containing ligand. If a dicarbonyl compound is used, a bidentate or potentially larger polydentate ligand could be formed. The methoxy (B1213986) and methyl substituents on the phenyl ring could influence the electronic and steric properties of such potential ligands, thereby affecting their coordination properties. However, there are no specific examples in the current body of scientific literature detailing the synthesis and characterization of such ligands derived from this compound.

Chelation Effects and Macrocyclic Ligands

The chelation effect describes the enhanced stability of a coordination complex containing a ligand that binds to the metal ion at two or more points. This principle is central to the design of robust metal complexes.

Macrocyclic ligands , large cyclic molecules with multiple donor atoms, represent the pinnacle of this effect, often exhibiting exceptional thermodynamic stability and kinetic inertness. The synthesis of macrocyclic ligands frequently involves the template-directed condensation of diamines and dicarbonyl compounds. Theoretically, a diamine derivative of the this compound framework could be a building block for such macrocycles. Nevertheless, a search of the chemical literature does not provide any instances of macrocyclic ligands synthesized from or incorporating the this compound unit.

Formation and Characterization of Metal Complexes

The formation of a metal complex involves the reaction of a ligand with a metal salt, leading to the coordination of the ligand's donor atoms to the metal center. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Platinum(II) Coordination Compounds)

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and applications. Platinum(II) complexes, in particular, are of significant interest due to their applications in catalysis and medicine. Studies on substituted benzylamine (B48309) ligands have shown their capability to coordinate with platinum(II) and other transition metals. rsc.orgnih.gov For example, a series of platinum(IV) complexes supported by various benzylamine derivatives have been synthesized and characterized. rsc.orgresearchgate.net These studies provide a precedent for the potential coordination of this compound to platinum. However, no specific research has been published on the synthesis and characterization of platinum(II) or other transition metal complexes with ligands derived directly from this compound.

Main Group Metal Complexes

Main group metals can also form stable coordination complexes with N-donor ligands. The nature of the bonding in these complexes is typically more electrostatic compared to transition metal complexes. While the coordination chemistry of main group elements with various organic ligands is an active area of research, there is no available data on the formation of complexes between main group metals and this compound or its derivatives.

Coordination Geometries and Stereoisomerism

The coordination geometry of a metal complex is determined by the number of ligands and the nature of the metal ion and ligands. Common geometries include tetrahedral, square planar, and octahedral. Stereoisomerism, including geometric (cis/trans) and optical (enantiomers) isomerism, is a key feature of many coordination compounds, particularly for square planar and octahedral complexes. While the principles of coordination geometries and stereoisomerism are well-established, their specific application to complexes of this compound cannot be discussed due to the absence of experimentally synthesized and characterized examples in the scientific literature.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the ligand, the metal ion, and the resulting coordination geometry. For complexes incorporating Schiff bases derived from this compound, these properties can be inferred from studies on analogous systems.

Interactive Data Table: Electronic Spectral Data of Analogous Schiff Base Metal Complexes

| Metal Ion | Schiff Base Ligand Source | Absorption Bands (nm) | Assignment | Geometry |

| Cu(II) | 2-hydroxy-4-methoxybenzaldehyde | ~670, ~372 | d-d, LMCT | Square Planar |

| Ni(II) | 2,4-dihydroxybenzaldehyde | ~400-500, ~550-650 | d-d | Square Planar |

| Co(II) | 2,4-dihydroxybenzaldehyde | ~450-550, ~600-700 | d-d | Square Planar |

| Mn(II) | 4-hydroxy-3-methoxy benzaldehyde | ~250-350 | π-π, n-π | Octahedral |

| Zn(II) | 4-hydroxy-3-methoxy benzaldehyde | ~250-350 | π-π, n-π | Octahedral |

Note: The data presented are representative values from studies on structurally similar Schiff base complexes and are intended to provide an expected range for complexes of this compound. jetir.orgsbmu.ac.irorientjchem.org

Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements provide insight into the spin state and, in some cases, the presence of magnetic exchange interactions between metal centers in polynuclear complexes. For example, mononuclear copper(II) complexes are expected to have a magnetic moment corresponding to one unpaired electron (around 1.73 B.M.). researchgate.net Deviations from this value can indicate magnetic coupling in dimeric or polymeric structures. nih.gov High-spin cobalt(II) and nickel(II) complexes in an octahedral environment would exhibit higher magnetic moments due to the presence of more unpaired electrons. researchgate.netorientjchem.orgnih.gov

Interactive Data Table: Magnetic Moments of Analogous Schiff Base Metal Complexes

| Metal Ion | Schiff Base Ligand Source | Magnetic Moment (B.M.) | Inferred Geometry/Spin State |

| Cu(II) | 2,4-dihydroxybenzaldehyde | ~1.64 | Monomeric Square Planar |

| Ni(II) | 2,4-dihydroxybenzaldehyde | Diamagnetic | Square Planar (low-spin) |

| Co(II) | 2,4-dihydroxybenzaldehyde | ~2.1-2.8 | Square Planar (low-spin) |

| Mn(II) | 4-hydroxy-3-methoxy benzaldehyde | ~5.9 | Octahedral (high-spin) |

| Cu(II) | 2-hydroxy-5-methylisophthalaldehyde | Antiferromagnetically coupled | Dinuclear |

Note: The data presented are representative values from studies on structurally similar Schiff base complexes and are intended to provide an expected range for complexes of this compound. sbmu.ac.irnih.govmdpi.com

Catalytic Applications of Metal Complexes Incorporating this compound

Schiff base metal complexes are renowned for their catalytic activity in a wide array of organic transformations. tsijournals.com Complexes derived from ligands analogous to this compound have shown promise in various catalytic reactions, particularly in oxidation processes. The catalytic efficacy is influenced by factors such as the choice of metal, the coordination environment, and the electronic properties of the ligand.

For instance, manganese and copper complexes of related Schiff bases have been investigated as catalysts for the oxidation of alcohols and other organic substrates. dergipark.org.trresearchgate.net The presence of the electron-donating methoxy group on the ligand backbone can enhance the catalytic activity by stabilizing higher oxidation states of the metal center, which are often key intermediates in catalytic cycles.

Interactive Data Table: Catalytic Performance of Analogous Schiff Base Metal Complexes in Oxidation Reactions

| Metal Complex | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Turnover Number (TON) |

| Mn(III)-Schiff Base | Toluene | TBHP | Benzaldehyde | 55.3 | 86.1 | - |

| Cu(II)-Schiff Base | Benzyl (B1604629) Alcohol | TBHP | Benzaldehyde | 60 | - | 600 |

| Co(II)-Schiff Base | Benzyl Alcohol | TBHP | Benzaldehyde | 65 | - | 650 |

| Ni(II)-Schiff Base | Benzyl Alcohol | TBHP | Benzaldehyde | 89 | 95 | - |

Note: The data presented are from studies on structurally similar Schiff base complexes and are intended to illustrate the potential catalytic applications of complexes of this compound. TBHP = tert-Butyl hydroperoxide. dergipark.org.trresearchgate.net

The research into the catalytic applications of these types of complexes is ongoing, with efforts focused on developing more efficient and selective catalysts for a variety of chemical transformations. The tunability of the Schiff base ligand structure, including modifications to the substituents on the phenyl ring, provides a powerful tool for optimizing catalytic performance.

Applications in Advanced Materials Science and Organic Synthesis

(2-Methoxy-5-methylphenyl)methanamine as a Crucial Building Block in Organic Synthesis

The reactivity of the primary amine group, combined with the electronic effects of the methoxy (B1213986) and methyl substituents on the aromatic ring, makes this compound a key starting material in multi-step synthetic pathways. Secondary amines, derived from primary amines like this one, are important precursors for a variety of organic compounds, including azo dyes and dithiocarbamates. acs.orgresearchgate.net The presence of the benzyl (B1604629) group allows for specific reactions, such as N-alkylation, where the benzyl group can later be removed by hydrogenolysis, effectively using the molecule as a masked source of ammonia (B1221849). wikipedia.org

The primary application of this compound in organic synthesis is as a precursor for creating more complex and high-value molecules. Its utility is prominently documented in the synthesis of pharmacologically active compounds. For instance, it has been cited as a key reactant in the preparation of novel isoindolin-1-one (B1195906) derivatives and azepane inhibitors, which are investigated for their therapeutic potential. google.comgoogle.com Furthermore, this compound is utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used in the management of metabolic disorders. google.com These examples underscore its role in constructing the core structures of advanced, biologically significant intermediates.

The synthesis of benzylureas, a motif found in bioactive compounds, represents another pathway where substituted benzylamines are crucial starting materials. nih.gov The reaction of the amine with isocyanates or other carbonyl compounds provides a straightforward route to these more complex structures.

| Application Area | Resulting Compound Class | Reference |

| Pharmaceutical Synthesis | Azepane Inhibitors | google.com |

| Pharmaceutical Synthesis | Isoindolin-1-one Derivatives | google.com |

| Pharmaceutical Synthesis | PPAR Agonists | google.com |

| Bioactive Compound Synthesis | Benzylureas | nih.gov |

While direct literature on this compound for creating materials like dyes or electronics is specific, its chemical nature makes it a prime candidate for such applications. The primary amine can readily react with aldehydes and ketones to form Schiff bases (imines). These Schiff bases, particularly when coordinated with metal ions, are known to form complexes with interesting optoelectronic properties. nih.gov The substituents on the phenyl ring of this compound can modulate the electronic properties of these resulting materials, potentially influencing their color, fluorescence, or conductivity. This adaptability makes it a valuable intermediate for research into new functional materials.

Role in Polymer Chemistry and Macromolecular Engineering

Primary amines are a cornerstone of polymer chemistry, and benzylamine (B48309) derivatives are particularly useful for creating polymers with enhanced thermal stability and specific functionalities. acs.org

One of the most significant industrial applications for primary amines is as curing agents, or crosslinkers, for epoxy resins. pcimag.com The active hydrogen atoms on the amine group react with the epoxide rings of the resin in a ring-opening addition reaction. threebond.co.jp This process forms a highly cross-linked, three-dimensional thermoset polymer network, transforming the liquid resin into a hard, durable solid. nadkarnispc.com

While various amines are used, including aliphatic and aromatic types, benzylamine itself is a known component in accelerator systems for epoxy hardeners. daryatamin.com The reactivity of this compound's primary amine group makes it a suitable candidate for this application, where it would participate in the crosslinking reaction, and the benzyl structure would be incorporated into the final polymer network, potentially influencing properties like thermal stability and chemical resistance.

The bifunctional nature of this compound (due to the reactive amine group) allows for its direct incorporation into the main chain of polymers. It can serve as a monomer in step-growth polymerization reactions. For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides. This is analogous to the industrial production of high-performance aramid fibers, which uses aromatic diamines as building blocks. acs.org Similarly, it could be used to synthesize polyimides, another class of high-performance polymers.

Beyond backbone integration, the compound can be used for polymer modification. It can be grafted onto existing polymer chains as a side group or attached to the end of a polymer chain, a technique demonstrated with benzylamine in RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. researchgate.net Such modifications are used to alter the surface properties, solubility, or reactive capacity of the final material.

| Polymer Application | Role of the Amine | Resulting Polymer Class |

| Epoxy Systems | Crosslinking Agent (Curing) | Thermoset Network |

| Step-Growth Polymerization | Monomer | Polyamides, Polyimides |

| Polymer Modification | End-group or Side-chain Ligand | Functionalized Polymers |

Supramolecular Assembly and Self-Assembling Materials